molecular formula C10H5ClF3NO B12844132 5-Chloro-8-(trifluoromethyl)quinolin-4-ol

5-Chloro-8-(trifluoromethyl)quinolin-4-ol

Cat. No.: B12844132
M. Wt: 247.60 g/mol
InChI Key: YKQVLBXPWZNDME-UHFFFAOYSA-N
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Description

5-Chloro-8-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with the molecular formula C10H5ClF3NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-8-methylquinoline with trifluoromethylating agents in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

5-Chloro-8-(trifluoromethyl)quinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H5ClF3NO

Molecular Weight

247.60 g/mol

IUPAC Name

5-chloro-8-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H5ClF3NO/c11-6-2-1-5(10(12,13)14)9-8(6)7(16)3-4-15-9/h1-4H,(H,15,16)

InChI Key

YKQVLBXPWZNDME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=O)C=CNC2=C1C(F)(F)F)Cl

Origin of Product

United States

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